molecular formula C12H16N2O3 B331519 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE

Cat. No.: B331519
M. Wt: 236.27 g/mol
InChI Key: XDLLPFHBYJJYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE is an organic compound with the molecular formula C12H16N2O3 It is a benzamide derivative, characterized by the presence of a methoxy group and a morpholine ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxy-N-(4-morpholinyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, a key enzyme involved in DNA repair processes.

Comparison with Similar Compounds

Similar Compounds

    3-methoxybenzamide: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

    4-morpholinylbenzamide: Does not have the methoxy group, which may affect its solubility and interaction with molecular targets.

    N-(4-morpholinyl)benzamide: Similar structure but without the methoxy group, leading to different chemical and biological properties.

Uniqueness

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-methoxy-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)12(15)13-14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI Key

XDLLPFHBYJJYTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2CCOCC2

solubility

35.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.